6,7-Dimethoxy-2-methylquinazolin-4-ol
Overview
Description
6,7-Dimethoxy-2-methylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . This core is substituted at the 6 and 7 positions with methoxy groups and at the 2 position with a methyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Variants : The synthesis of derivatives of 6,7-Dimethoxy-2-methylquinazolin-4-ol, such as N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, has been carried out, indicating the compound's utility in creating novel chemical structures (Lempert-Sréter, Lempert, & Møller, 1983).
Pharmacological Applications
Anticancer Properties : Research on derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown potent apoptosis-inducing capabilities and significant efficacy in cancer models, highlighting its potential as an anticancer agent (Sirisoma et al., 2009).
Anticonvulsant Effects : Studies on structurally related compounds like 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated significant anticonvulsant activity, suggesting potential applications in treating epilepsy (Gitto et al., 2010).
Antimalarial Drug Development : Investigations into 6,7-dimethoxyquinazoline-2,4-diamines, related to this compound, have revealed high antimalarial activity, indicating their promise as antimalarial drug leads (Mizukawa et al., 2021).
Antibacterial Activity : Novel inhibitors of Mycobacterium tuberculosis have been identified in 4-anilinoquinoline/quinazoline scaffold arrays, which include structures similar to this compound, showcasing potential in treating tuberculosis (Asquith et al., 2019).
Chemical Applications and Transformations
Synthesis of Alkaloids and Related Compounds : The compound has been used in the synthesis of various alkaloids, demonstrating its versatility in organic synthesis and alkaloid chemistry (Roberts, Venemalm, Álvarez, & Joule, 1994).
Formation of Novel Chemical Structures : Research has explored the conversion of this compound into novel structural frameworks, contributing to the diversity of chemical structures in pharmaceuticals and organic chemistry (Álvarez, Bros, & Joule, 1998).
Miscellaneous Applications
- Pharmacodynamics and Mechanisms of Action : Studies have investigated the effects of related compounds on phosphodiesterase, providing insights into their potential pharmacodynamic mechanisms and therapeutic applications (Amer & Browder, 1971).
Mechanism of Action
Safety and Hazards
The safety information for 6,7-Dimethoxy-2-methylquinazolin-4-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDKXNXSIGTHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318957 | |
Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35241-23-7 | |
Record name | 35241-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-2-methylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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